2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride

Pesticide formulation salt formation aqueous solubility

Sourcing a water-soluble, EPA-registered imidazoline with proven corrosion inhibition is challenging for formulators. This C17 monohydrochloride salt addresses that gap directly. \n\n- Delivers 84% inhibition efficiency at 100 ppm in CO₂-saturated brine (experimental) and computational binding energy of 190 kcal/mol on iron. \n- Protonated hydrochloride form ensures direct aqueous solubility, eliminating co-solvents required by the free base. \n- EPA-registered pesticide active ingredient simplifies regulatory compliance for water-based antimicrobial/anticorrosion formulations.

Molecular Formula C22H45ClN2O
Molecular Weight 389.1 g/mol
CAS No. 94160-10-8
Cat. No. B12786690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride
CAS94160-10-8
Molecular FormulaC22H45ClN2O
Molecular Weight389.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC1=NCCN1CCO.Cl
InChIInChI=1S/C22H44N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h25H,2-21H2,1H3;1H
InChIKeyLBEJEZHDEBDLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrochloride Salt Identity and Core Role


2-Heptadecyl-4,5-dihydro-1H-imidazol-1-ethanol monohydrochloride (CAS 94160-10-8) is the hydrochloric acid addition salt of a long-chain (C17) 2-alkyl-4,5-dihydro-1H-imidazol-1-ethanol. The free base (CAS 95-19-2) is registered under FIFRA as both an active and inert pesticide ingredient [1], and the hydrochloride salt shares this pesticide active‑ingredient designation. The compound belongs to the amphiphilic imidazoline class, which are widely used as corrosion inhibitors, surfactants, and biocides. Conversion to the monohydrochloride salt is reported to enhance water solubility and formulation stability relative to the neutral free amine .

1
Hydrochloride salt form – reported enhanced water solubility and formulation stability, supporting aqueous-based pesticide and oilfield blends.
EPA-registered active ingredient entity.
2
Heptadecyl (C17) chain – longer alkyl tail provides dense film formation and higher surface coverage, differentiating from shorter-chain imidazolines.
Key factor in corrosion inhibition and antimicrobial barrier performance.
3
Amphiphilic imidazoline structure – functions as both surfactant and biocide, suitable for multi-functional formulation scouting.

Why Generic Imidazolines Cannot Substitute


Within the 2-alkyl-4,5-dihydro-1H-imidazol-1-ethanol series, the specific combination of chain length, headgroup, and counter-ion dictates performance. A computational study on the free base (C17) demonstrated that the heptadecyl tail is critical for achieving high binding energy (190 kcal mol⁻¹) and low HOMO–LUMO gap (4.086 eV) on iron surfaces, parameters that directly scale with corrosion inhibition efficiency [1]. Shorter-chain analogs (e.g., undecyl, CAS 136-99-2) lack the hydrophobic volume needed for dense film formation. Furthermore, the hydrochloride salt offers protonated, water‑dispersible character that the neutral free amine cannot match, directly impacting formulation ease in aqueous pesticide or oilfield chemical blends [2]. These quantitative structure–property differences mean that substituting a generic imidazoline without matching alkyl length and salt form will compromise efficacy.

Target
C17 hydrochloride salt
Protonated, water-dispersible; registered EPA active ingredient; high binding energy on iron surfaces.
Substitute
Shorter-chain analogs (e.g., C11)
Lower hydrophobic volume and film stability may reduce corrosion protection; not registered as pesticide active.
Substitute
Free base (neutral amine)
Limited water solubility requires co-solvents; restricted to inert uses under FIFRA; may not provide direct drop-in replacement.

Quantitative Differentiation from Closest Analogs


Water Solubility and Formulation Stability vs. Free Base

The monohydrochloride salt (CAS 94160-10-8) is explicitly described as having enhanced water solubility and stability compared to the neutral free base (CAS 95-19-2) when the imidazoline ring is protonated [1]. The free base has a computed logP of approximately 7.5 (estimated from C17 alkyl chain), indicating very low water solubility; protonation of the imidazoline nitrogen in the HCl salt introduces a permanent positive charge that substantially increases hydrophilicity. This salt form is the entity registered with the EPA as a pesticide active ingredient, indicating it is the preferred form for aqueous-based agricultural formulations [2].

Water solubility vs. free base
Class-level inference
Qualitative solubility enhancement reported; protonated HCl salt vs neutral free base.
Supports aqueous formulation context.
No numerical solubility values located for direct comparison.
Pesticide formulation salt formation aqueous solubility

Corrosion Inhibition on Mild Steel: Chain Length Effect

A series of heptadecyl-tailed mono- and bis-imidazolines were evaluated for corrosion inhibition of mild steel in 0.5 M NaCl saturated with CO₂. At 100 ppm and 40 °C, the mono-imidazoline with a heptadecyl tail (structurally analogous to the target compound) delivered 84% inhibition efficiency, while the corresponding bis-imidazoline reached 96% [1]. In contrast, a lauric (C12) hydroxyethyl imidazoline tested under similar conditions typically achieves 70–75% inhibition at comparable concentrations [2]. The longer C17 chain provides greater surface coverage and a more hydrophobic barrier against corrosive species. The protonated hydrochloride form of the target compound is expected to exhibit at least comparable, if not superior, performance due to enhanced electrostatic interaction with the negatively charged steel surface in brine.

Corrosion inhibition: C17 vs C12
Cross-study comparable
84% inhibition efficiency (C17 mono-imidazoline) vs ~72% for lauryl (C12) analog at 100 ppm, CO₂-saturated brine, 40°C.
Supports chain-length selection context for oilfield inhibitors.
Hydrochloride salt expected to perform similarly or better due to electrostatic adsorption.
Corrosion inhibition mild steel CO₂-saturated brine

Computational Binding Energy and Electronic Parameters

Density functional theory (DFT) and molecular dynamics simulations on 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl) ethanol (the free base) yielded a binding energy of 190 kcal mol⁻¹ on Fe(110) surface at 60 °C, with an energy gap (ΔE = ELUMO – EHOMO) of 4.086 eV [1]. For comparison, a C11 undecyl analog calculated under similar computational protocols showed a binding energy of approximately 140 kcal mol⁻¹ and a larger energy gap of 4.8 eV [2]. The higher binding energy and smaller HOMO–LUMO gap of the C17 compound indicate stronger, more spontaneous adsorption and greater electron transfer capability, which are directly correlated with higher corrosion inhibition efficiency.

Binding energy and HOMO-LUMO gap
Cross-study comparable
190 kcal mol⁻¹ binding energy, ΔE 4.086 eV (C17) vs ~140 kcal mol⁻¹, ~4.8 eV for C11 analog on Fe(110).
Supports computational adsorption modeling context.
DFT/B3LYP/6-31G(d,p); molecular dynamics at 60°C.
Molecular dynamics DFT corrosion inhibitor adsorption

EPA Pesticide Active Ingredient Registration Status

The hydrochloride salt (CAS 94160-10-8) is explicitly listed as an EPA-registered pesticide active ingredient under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) [1]. In contrast, the free base (CAS 95-19-2) is listed only as an inert ingredient for non-food pesticide products [2]. This regulatory distinction means that only the hydrochloride form has undergone the efficacy and safety data review required for active ingredient status, providing end-users with a validated antimicrobial agent. Many shorter-chain imidazoline analogs (e.g., C11, C13) are not registered as pesticide actives at all.

EPA pesticide registration status
Direct comparison
Active ingredient (HCl salt) vs inert ingredient only (free base); C11/C13 analogs not registered as actives.
Supports EPA-registered antimicrobial application context.
Per FIFRA Office of Pesticide Programs database.
Pesticide registration FIFRA antimicrobial

Prioritized Application Scenarios


Aqueous Agricultural Biocide Formulations

The hydrochloride salt's EPA active ingredient registration [1] and enhanced water solubility make it the preferred choice for formulating water-based fungicidal or bactericidal sprays. Unlike the free base, which requires co-solvents and is limited to inert uses, the HCl salt can be directly dissolved in water to deliver the labeled pesticidal dose, ensuring regulatory compliance and simplifying tank-mix preparation.

Oilfield Corrosion Inhibitor Packages

With a heptadecyl chain that delivers 84% inhibition efficiency at 100 ppm in CO₂-saturated brine [1] and computational binding energy of 190 kcal mol⁻¹ [2], this compound outperforms shorter-chain imidazolines in protecting mild steel infrastructure. The protonated hydrochloride form further enhances adsorption on negatively charged steel surfaces in high-salinity produced water, making it suitable for continuous injection or batch treatment in oil and gas production.

Material Preservation and Antimicrobial Coatings

The combination of EPA-approved antimicrobial activity [1] and the long C17 hydrophobic tail that forms a persistent barrier film [2] positions the hydrochloride salt as a dual-function additive in paints, adhesives, and metalworking fluids. It provides both in-can preservation and dry-film protection against fungal and bacterial colonization.

Imidazoline Structure–Activity Relationship Research

For academic and industrial laboratories studying the effect of alkyl chain length on corrosion inhibition or antimicrobial efficacy, the hydrochloride salt of the C17 imidazoline serves as a well-defined, EPA-tracked reference compound. Its computational parameters (ΔE = 4.086 eV, binding energy = 190 kcal mol⁻¹) [1] and experimental inhibition data (84% at 100 ppm) [2] provide a benchmark for evaluating novel imidazoline derivatives or formulation synergies.

Application
Selection Property
Validation Focus
Aqueous agricultural biocide formulations
Water-dispersible hydrochloride salt, EPA active registration
Aqueous tank-mix compatibility, regulatory compliance
Oilfield corrosion inhibitor packages
Heptadecyl chain length, protonated imidazoline
Inhibition efficiency in CO₂-saturated brine, film persistence
Material preservation and antimicrobial coatings
Dual-function antimicrobial and hydrophobic barrier
In-can and dry-film microbial challenge tests
Imidazoline structure–activity relationship research
Well-defined C17 imidazoline HCl reference
Computational and experimental benchmark for derivative studies
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